molecular formula C13H11ClN2O B14197248 4-Chloro-N-(3-methylpyridin-4-yl)benzamide CAS No. 921759-06-0

4-Chloro-N-(3-methylpyridin-4-yl)benzamide

Cat. No.: B14197248
CAS No.: 921759-06-0
M. Wt: 246.69 g/mol
InChI Key: FRBLNGJLILIRHQ-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-methylpyridin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a methylpyridinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-methylpyridin-4-yl)benzamide typically involves the direct condensation of 4-chlorobenzoic acid with 3-methyl-4-aminopyridine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-methylpyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group of the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-substituted benzamides.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of benzylamines.

Scientific Research Applications

4-Chloro-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-Chloro-N-(3-methylpyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylpyridinyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

921759-06-0

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-N-(3-methylpyridin-4-yl)benzamide

InChI

InChI=1S/C13H11ClN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17)

InChI Key

FRBLNGJLILIRHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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